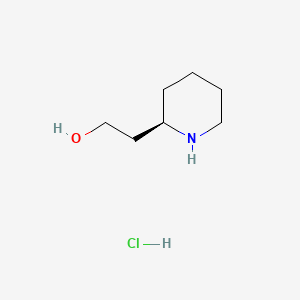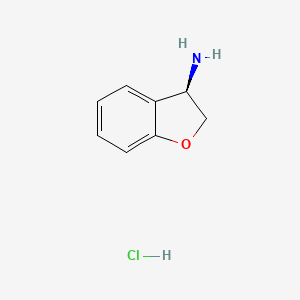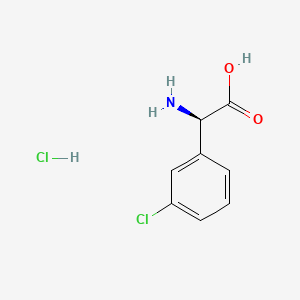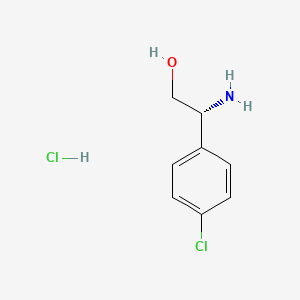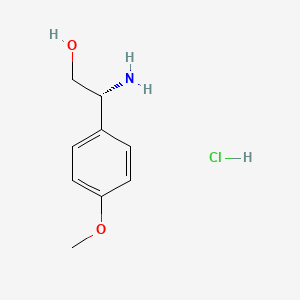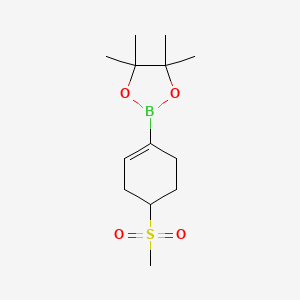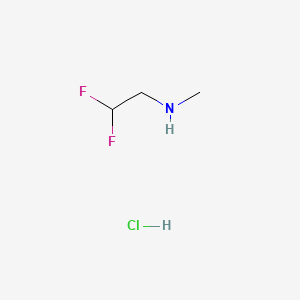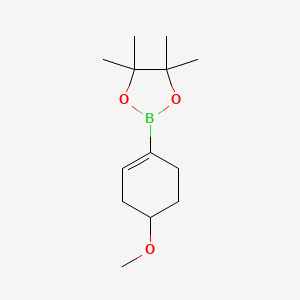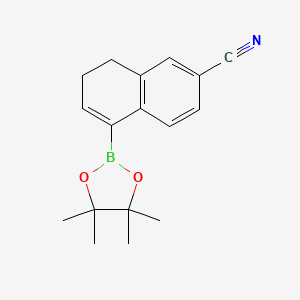![molecular formula C12H15FN2O3 B591971 Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester CAS No. 1242137-21-8](/img/structure/B591971.png)
Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester
Descripción general
Descripción
Synthesis Analysis
A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane . This method is not only compatible with natural amino acids, but also with other aromatic and aliphatic amino acids .
Molecular Structure Analysis
The molecular formula of “Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester” is C4H9NO2. The average mass is 103.120 Da and the monoisotopic mass is 103.063332 Da .
Chemical Reactions Analysis
Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis . A variety of reagents have been reported for the transformation of amino acids into amino acid methyl esters, which include protic acids (gaseous hydrochloric acid, sulfuric acid and p-toluene-sulfonic acid), thionyl chloride, 2,2-dimethoxypropane and ion-exchange resins (Amberlyst™-15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester” include a density of 1.0±0.1 g/cm3, boiling point of 101.5±13.0 °C at 760 mmHg, vapour pressure of 35.0±0.2 mmHg at 25°C, enthalpy of vaporization of 34.1±3.0 kJ/mol, flash point of -22.3±17.4 °C, index of refraction of 1.420, molar refractivity of 25.8±0.3 cm3, #H bond acceptors: 3, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: -0.49, ACD/LogD (pH 5.5): -2.56, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): -0.86, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 4.36, Polar Surface Area: 52 Å2, Polarizability: 10.2±0.5 10-24 cm3, Surface Tension: 31.8±3.0 dyne/cm, Molar Volume: 102.1±3.0 cm3 .
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein structures, interactions, and functions in a comprehensive way .
Medicine
The compound is an intermediate in the synthesis of Enzalutamide , a medication used primarily in the treatment of prostate cancer. Enzalutamide is an androgen receptor inhibitor that works by blocking the effects of testosterone in the body .
Biochemistry
In biochemistry, this compound is used for proteomics research . Proteomics is a branch of biochemistry that studies the complex set of proteins (proteome) produced by an organism. This compound could be used to investigate the structure, function, and interactions of the proteins in a cell .
Pharmacology
As an Active Pharmaceutical Ingredient (API), this compound offers a unique blend of chemical properties that make it a versatile tool in pharmacological research . It could be used in the development and testing of new drugs .
Chemical Synthesis
This compound is used in the Suzuki–Miyaura coupling reaction , a type of cross-coupling reaction, used to synthesize carbon–carbon bonds. The reaction is widely applied in the synthesis of fine chemicals and pharmaceuticals .
Research
This compound is used in various research fields. For instance, it has been used in the preparation of high molecular weight poly(acrylonitrile-co-3-amino-carbonyl-3-butenoic acid methyl ester) [P(AN-co-ABM)] by suspension polymerization in aqueous medium . The resultant P(AN-co-ABM) is a potential precursor for carbon fiber .
Propiedades
IUPAC Name |
methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-12(2,11(17)18-3)15-7-4-5-8(10(14)16)9(13)6-7/h4-6,15H,1-3H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZPPQSTEMLROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169184 | |
| Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester | |
CAS RN |
1242137-21-8 | |
| Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801169184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


